Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Description
Introduction to Imidazo[1,2-a]pyrazine Derivatives
Structural Characteristics of Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring (Figure 1). Key structural features include:
- Fused Bicyclic Framework : The imidazole (positions 1–3) and pyrazine (positions 4–8) rings share two adjacent atoms, creating a planar, conjugated π-system.
- Nitrogen Atom Placement : Three nitrogen atoms occupy positions 1, 3, and 6, contributing to electron-deficient properties and directing electrophilic substitution.
- Substitution Patterns : Bromination typically occurs at positions 6 and 8 due to the electron-withdrawing effects of the pyrazine nitrogens, while ester groups at position 2 enhance solubility and reactivity.
Table 1: Key Bond Lengths and Angles in Imidazo[1,2-a]pyrazine Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C2–N3 bond length | 1.34 | |
| N1–C8 bond length | 1.32 | |
| Dihedral angle (rings) | 179.5° |
The ethyl ester group at position 2 introduces steric and electronic effects, stabilizing the core via resonance and enabling further functionalization.
Historical Development of Brominated Imidazo[1,2-a]pyrazine Derivatives
The synthesis of brominated imidazo[1,2-a]pyrazines emerged alongside advancements in heterocyclic chemistry. Key milestones include:
- Early Synthesis (1980s–2000s) : Initial routes relied on halogenation of preformed imidazo[1,2-a]pyrazines using bromine or N-bromosuccinimide (NBS). These methods suffered
Properties
IUPAC Name |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDCYFHPPFRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600372 | |
| Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-21-5 | |
| Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Steps
| Parameter | Detail |
|---|---|
| Starting Materials | 2-Amino-3,5-dibromopyrazine, ethyl bromopyruvate |
| Solvent | Anhydrous 1,2-dimethoxyethane (DME) |
| Temperature | 80°C |
| Time | 24 hours |
| Workup | Dilution with dichloromethane (DCM), washing with saturated NaHCO₃ |
| Yield | 79% |
The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-3,5-dibromopyrazine attacks the α-carbon of ethyl bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyrazine core.
Key Experimental Observations
- Solvent Optimization : Anhydrous DME is critical for minimizing side reactions. Substitution with polar aprotic solvents (e.g., DMF, THF) reduces yields due to competing hydrolysis.
- Temperature Sensitivity : Heating above 80°C leads to decomposition, while temperatures below 60°C result in incomplete conversion.
- Purity Control : The crude product is typically purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇Br₂N₃O₂ | |
| Molecular Weight | 348.98 g/mol | |
| CAS Number | 87597-21-5 | |
| SMILES | CCOC(=O)C₁=CN₂C=C(Br)N=C(Br)C₂=N₁ |
Challenges and Mitigation Strategies
- Bromine Displacement : Competing debromination can occur under prolonged heating. This is mitigated by strict temperature control and inert atmosphere.
- Scale-Up Limitations : Large-scale reactions require slow addition of ethyl bromopyruvate to prevent exothermic side reactions.
Applications in Further Synthesis
The compound serves as a precursor for:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 6- and 8-positions.
- Radical functionalization for modifying the imidazo[1,2-a]pyrazine scaffold.
Chemical Reactions Analysis
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Studies
Enzyme Interactions and Biological Pathways
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has been explored for its ability to interact with specific enzymes and receptors. Its unique structure allows it to modulate enzyme activity, which is crucial for understanding disease mechanisms and developing therapeutic interventions. Notably, the compound has shown promise in inhibiting Mps-1 kinase activity, a key player in cell division and cancer progression.
Industrial Applications
In industrial settings, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. These derivatives are essential for producing specialty chemicals and materials used in pharmaceuticals and agrochemicals. The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the introduction of various functional groups necessary for further chemical transformations .
Case Studies
Several studies have documented the effectiveness of this compound in various therapeutic contexts:
- Hyperproliferative Disorders : Research indicates that derivatives of this compound exhibit significant activity against Mps-1 kinase. This suggests potential therapeutic applications for treating conditions characterized by uncontrolled cell growth, such as leukemias and solid tumors .
- Enzyme Interaction Studies : Experimental data have confirmed that this compound interacts effectively with enzymes involved in metabolic pathways related to cancer progression. Binding affinity assessments through biochemical assays have underscored its potential as a therapeutic agent .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cellular pathways. The presence of bromine atoms and the imidazo[1,2-a]pyrazine core facilitate interactions that can lead to various biological effects depending on the target .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Biological Studies | Interaction with enzymes; modulation of biological pathways; inhibition of Mps-1 kinase |
| Industrial Uses | Intermediate for complex heterocyclic compounds; used in pharmaceuticals and agrochemicals |
| Case Studies | Effective against hyperproliferative disorders; potential therapeutic applications in cancers |
Mechanism of Action
The mechanism of action of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is not fully understood. its structure suggests that it may interact with biological molecules through various pathways. The bromine atoms and the imidazo[1,2-a]pyrazine core could play a role in binding to specific molecular targets, potentially affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate belongs to the imidazo[1,2-a]pyrazine family, a scaffold known for its bioactivity in kinase inhibition and antimicrobial applications. Key structural analogs include:
Physicochemical Properties
Industrial and Economic Factors
- Purity and Cost : High-purity (>99%) batches of this compound are commercially available at $85–335/g (), while analogs like 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine are less standardized and costlier due to lower demand .
- Scalability : The compound’s synthesis is optimized for industrial-scale production (1–100 kg/day) with robust quality control (GMP compliance, ICH guidelines) .
Biological Activity
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with notable potential in medicinal chemistry due to its unique structure and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 348.98 g/mol
- CAS Number : 87597-21-5
- Physical State : Solid
- Storage Conditions : Inert atmosphere at 2-8°C
Anticancer Properties
Research indicates that this compound and its derivatives may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. For instance:
- Mps-1 Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Mps-1 kinase activity effectively. This inhibition is relevant for treating hyperproliferative disorders such as hematological malignancies and solid tumors .
Inhibition of Tyrosine Kinases
The compound has been associated with the inhibition of Bruton's tyrosine kinase (Btk), which is implicated in B-cell proliferation and survival. Inhibitors of Btk are being researched for their therapeutic potential in treating various cancers and autoimmune diseases .
Study on Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry investigated the efficacy of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cells. This compound was included in this study as a promising candidate due to its structural similarities to other active compounds .
Pharmacological Profile Evaluation
In a pharmacological evaluation involving various imidazo[1,2-a]pyrazine derivatives, this compound demonstrated moderate activity against specific cancer cell lines. The study highlighted the need for further optimization of the compound's structure to enhance its biological efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | CAS Number | Molecular Weight | Activity Type |
|---|---|---|---|
| This compound | 87597-21-5 | 348.98 g/mol | Btk inhibitor |
| 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | 1000018-56-3 | 232.09 g/mol | Moderate anticancer activity |
| 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | 1208082-91-0 | 319.92 g/mol | Potential anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate?
- Answer: The compound is typically synthesized via bromination of imidazo[1,2-a]pyrazine precursors. For example, 2-amino-3,5-dibromopyrazine reacts with bromoacetaldehyde under acidic conditions to form 6,8-dibromoimidazo[1,2-a]pyrazine, which is subsequently esterified to yield the target compound . Microwave-assisted synthesis can also be employed for intermediates like ethyl imidazo[1,2-a]pyrazine-2-carboxylate, using pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate under controlled irradiation (200 W, 150°C, 30 min) .
Q. How is the regiochemistry of bromine substitution confirmed in this compound?
- Answer: ¹H NMR and ¹³C NMR spectroscopy are critical. For instance, H2 in 6,8-dibromo derivatives appears as a singlet at δ 7.73, while C3 and C6 protons show distinct coupling patterns (e.g., J = 5.0 Hz for ortho interactions in methoxy-substituted analogs). ¹³C NMR chemical shifts further distinguish between positions 6 and 8 due to electronic effects from the imidazole ring .
Q. What spectroscopic techniques are used to characterize intermediates and final products?
- Answer:
- IR spectroscopy identifies carbonyl stretches (e.g., 1748 cm⁻¹ for ester groups) .
- LC-MS confirms molecular weights (e.g., m/z 192.06 [M+H]⁺ for ethyl imidazo[1,2-a]pyrazine-2-carboxylate) .
- ¹H/¹³C NMR resolves substituent positions and coupling constants .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions of 6,8-dibromo derivatives be addressed?
- Answer: The electron-withdrawing 7-aza group activates position 8 for nucleophilic attack, while position 6 is less reactive. Methoxy substitution at position 8 (via NaOH/MeOH) proceeds selectively, confirmed by ¹H NMR coupling constants (J = 5.0 Hz for ortho protons). Catalytic dehalogenation (e.g., Pd/C/H₂) can further validate substitution patterns .
Q. What experimental strategies optimize yields in multi-step syntheses involving this compound?
- Answer:
- Microwave irradiation reduces reaction times (e.g., 30 min vs. 5–6 hours under reflux) .
- Column chromatography (silica gel, 50% ethyl acetate/hexane) purifies intermediates with >85% yields .
- pH control during hydrolysis (NaOH followed by HCl acidification) minimizes side reactions .
Q. How are data contradictions resolved when determining substitution patterns in dibromo derivatives?
- Answer: Contradictions arise from overlapping NMR signals. Strategies include:
- Eu(fod)₃ shifting agents to differentiate proton environments .
- Comparative analysis with monobromo analogs (e.g., 3-bromo derivatives show distinct δ 8.19 signals for C3/C4 protons) .
- X-ray crystallography (when available) provides definitive structural assignments .
Biological Evaluation
Q. How are derivatives of this compound screened for antimicrobial activity?
- Answer:
- Broth dilution (nutrient agar, 100 µg/mL) determines MIC against Gram-positive/-negative bacteria .
- Agar cup bioassay evaluates antifungal activity (e.g., against Aspergillus niger) with clotrimazole as a control .
Critical Analysis of Contradictions
- Synthetic Routes: (microwave) vs. (reflux) shows yield disparities (90% vs. 58%). Microwave methods are preferable for time-sensitive projects, while reflux offers scalability .
- Substitution Patterns: Conflicting NMR interpretations (e.g., δ 7.95 signals in dibromo derivatives) necessitate complementary techniques like ¹³C NMR or X-ray .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
